

## Understanding the results of the Padsevonil ARISE trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Padsevonil |           |
| Cat. No.:            | B609823    | Get Quote |

# Padsevonil ARISE Trial: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the **Padsevonil** ARISE trial. Content is presented in a question-and-answer format to address specific experimental and data-related queries.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What was the primary objective of the Padsevonil ARISE trial?

The primary objective of the ARISE trial (NCT03373383), a Phase 2b study, was to evaluate the efficacy and safety of **padsevonil** as an adjunctive treatment for observable focal-onset seizures in adults with drug-resistant epilepsy.[1][2] The trial aimed to determine the change from baseline in observable focal-onset seizure frequency and the 75 percent responder rate for **padsevonil** compared with placebo over a 12-week maintenance period.[1]

Q2: What was the final outcome of the ARISE trial?

The ARISE trial did not meet its primary endpoints.[1][3] There was no statistically significant difference in the change from baseline in observable focal-onset seizure frequency or the 75%



responder rate for patients treated with **padsevonil** compared to placebo over the 12-week maintenance period.[1][4]

Q3: What is the mechanism of action of Padsevonil?

**Padsevonil** is a first-in-class antiepileptic drug candidate with a dual mechanism of action.[1] [5] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[1][6] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, binding with low-to-moderate affinity.[5][7]

Q4: What were the most common adverse events observed in the trials?

In a preceding Phase IIa trial, the most frequently reported treatment-emergent adverse events (TEAEs) in patients receiving **padsevonil** were somnolence (45.5%), dizziness (43.6%), and headache (25.5%).[5][8] The safety profile of **padsevonil** in the ARISE trial was consistent with earlier studies.[1]

Q5: My experiment is showing high variability in seizure frequency reduction. What were the patient population characteristics in the ARISE trial?

The ARISE trial enrolled adults with drug-resistant focal epilepsy who had failed to achieve seizure control with four or more tolerated and appropriately chosen prior antiepileptic drugs (AEDs).[2][6] Participants were currently being treated with one to three AEDs.[2] This highly treatment-resistant population inherently presents significant variability in response to therapy.

## **Quantitative Data Summary**

Table 1: Efficacy Outcomes of the Phase IIa Proof-of-Concept Trial (Inpatient Period)



| Outcome                                                                       | Placebo (n=26) | Padsevonil<br>(n=24) | Odds Ratio<br>(95% CI) | P-value               |
|-------------------------------------------------------------------------------|----------------|----------------------|------------------------|-----------------------|
| ≥75%<br>Responders                                                            | 11.1%          | 30.8%                | 4.14 (0.90–19.6)       | 0.068                 |
| Median Weekly<br>Seizure<br>Frequency<br>Reduction                            | 12.5%          | 53.7%                | N/A                    | 0.026<br>(unadjusted) |
| Data from the 3-week double-blind inpatient period of the Phase IIa trial.[5] |                |                      |                        |                       |

Table 2: Treatment-Emergent Adverse Events (TEAEs) from the Phase IIa Trial (Overall Treatment Period)

| Adverse Event                                                            | Percentage of Patients Reporting (n=55) |  |
|--------------------------------------------------------------------------|-----------------------------------------|--|
| Somnolence                                                               | 45.5%                                   |  |
| Dizziness                                                                | 43.6%                                   |  |
| Headache                                                                 | 25.5%                                   |  |
| Fatigue                                                                  | 23.6%                                   |  |
| Irritability                                                             | 14.5%                                   |  |
| Overall, 90.9% of patients who received padsevonil reported TEAEs.[5][8] |                                         |  |

## **Experimental Protocols**

Q6: Can you detail the study design of the ARISE trial?



The ARISE study was a Phase 2b, randomized, double-blind, placebo-controlled, dose-finding trial.[1][4] 411 patients were randomized into one of four groups receiving different dosing regimens of **padsevonil** or a placebo, in addition to their current anti-epileptic medications.[1] The trial consisted of a 12-week maintenance period during which the primary endpoints were assessed.[1]

Q7: How was seizure frequency monitored in the trials?

Patients and their caregivers used seizure diaries to record the frequency of observable focalonset seizures.[6] This data was collected throughout the trial period to measure the primary outcome of a reduction in seizure frequency.[6]

### **Visualizations**



Click to download full resolution via product page

Caption: Dual mechanism of action of Padsevonil.





Click to download full resolution via product page

Caption: Simplified workflow of the ARISE clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Troubleshooting & Optimization





- 1. UCB provides an update on Phase 2b padsevonil safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 2. cureepilepsy.org [cureepilepsy.org]
- 3. Failed trial puts future of UCB's epilepsy drug padsevonil in doubt | pharmaphorum [pharmaphorum.com]
- 4. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PMC [pmc.ncbi.nlm.nih.gov]
- 6. Padsevonil: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 7. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the results of the Padsevonil ARISE trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#understanding-the-results-of-the-padsevonil-arise-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com